molecular formula C16H13FOS B7893228 4-Fluoro-1-naphthyl-(5-methyl-2-thienyl)methanol

4-Fluoro-1-naphthyl-(5-methyl-2-thienyl)methanol

Cat. No.: B7893228
M. Wt: 272.3 g/mol
InChI Key: ZYDJIXMGVLRYFK-UHFFFAOYSA-N
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Description

4-Fluoro-1-naphthyl-(5-methyl-2-thienyl)methanol is an organic compound with the molecular formula C16H13FOS It is characterized by the presence of a fluorine atom attached to a naphthalene ring, a thienyl group, and a methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-1-naphthyl-(5-methyl-2-thienyl)methanol typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification processes such as recrystallization or chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-1-naphthyl-(5-methyl-2-thienyl)methanol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form corresponding alcohols or hydrocarbons.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 4-Fluoro-1-naphthyl-(5-methyl-2-thienyl)ketone, while reduction can produce 4-Fluoro-1-naphthyl-(5-methyl-2-thienyl)methane.

Scientific Research Applications

4-Fluoro-1-naphthyl-(5-methyl-2-thienyl)methanol has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Fluoro-1-naphthyl-(5-methyl-2-thienyl)methanol involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and the thienyl group can influence its binding affinity and selectivity towards certain enzymes or receptors. The compound may exert its effects through modulation of signal transduction pathways, inhibition of enzyme activity, or interaction with cellular membranes.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-1-naphthyl-(5-methyl-2-thienyl)ketone
  • 4-Fluoro-1-naphthyl-(5-methyl-2-thienyl)methane
  • 4-Fluoro-1-naphthyl-(5-methyl-2-thienyl)ethanol

Uniqueness

4-Fluoro-1-naphthyl-(5-methyl-2-thienyl)methanol is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. The presence of the fluorine atom enhances its stability and reactivity, while the thienyl group contributes to its aromatic character and potential biological activity.

Properties

IUPAC Name

(4-fluoronaphthalen-1-yl)-(5-methylthiophen-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FOS/c1-10-6-9-15(19-10)16(18)13-7-8-14(17)12-5-3-2-4-11(12)13/h2-9,16,18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYDJIXMGVLRYFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(C2=CC=C(C3=CC=CC=C32)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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